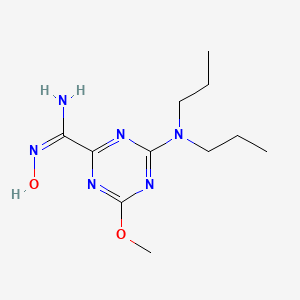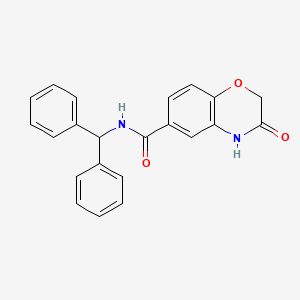
4-(dipropylamino)-N'-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dipropylamino)-N’-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a dipropylamino group, a hydroxy group, and a methoxy group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylamino)-N’-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced through nucleophilic substitution reactions using dipropylamine as the nucleophile.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(dipropylamino)-N’-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the nucleophile’s reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(dipropylamino)-N’-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(dipropylamino)-N’-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipropylamine: A simpler compound with a dipropylamino group, used as a precursor in various chemical syntheses.
Triazine Derivatives: Compounds with similar triazine ring structures but different substituents, such as cyanuric chloride and melamine.
Uniqueness
4-(dipropylamino)-N’-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H20N6O2 |
|---|---|
Molekulargewicht |
268.32 g/mol |
IUPAC-Name |
4-(dipropylamino)-N'-hydroxy-6-methoxy-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C11H20N6O2/c1-4-6-17(7-5-2)10-13-9(8(12)16-18)14-11(15-10)19-3/h18H,4-7H2,1-3H3,(H2,12,16) |
InChI-Schlüssel |
CASXBFLNBLDFJJ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN(CCC)C1=NC(=NC(=N1)/C(=N\O)/N)OC |
Kanonische SMILES |
CCCN(CCC)C1=NC(=NC(=N1)C(=NO)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(6-cyclohexyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl)benzoate](/img/structure/B14945165.png)
![3-hydroxy-5-(4-methylphenyl)-4-(phenylcarbonyl)-1-[2-(piperazin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14945171.png)
![1-(4-Ethoxyphenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14945182.png)
![Ethyl 4-(3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14945184.png)

![5-hydroxy-1-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14945199.png)
![1-(3,4-dichlorobenzyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945203.png)
![4-cyclohexyl-N-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]benzenesulfonamide](/img/structure/B14945215.png)
![1-(2-bromoethyl)-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B14945222.png)

![3-(furan-2-ylmethyl)-3,4-dihydro-2H-spiro[1,3-thiazolo[3,2-a][1,3,5]triazine-6,2'-[1,3,5]trioxane]](/img/structure/B14945237.png)
![3-amino-N-cyclopropyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14945243.png)
![3-amino-1-(4-ethoxyphenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14945253.png)
![3-ethyl-5-phenyl-7-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B14945256.png)
